molecular formula C6H10O4S B2496426 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid CAS No. 1887209-88-2

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid

Cat. No.: B2496426
CAS No.: 1887209-88-2
M. Wt: 178.2
InChI Key: ZYIJAEBUCVQQHL-UHFFFAOYSA-N
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Description

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.2. The purity is usually 95%.
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Scientific Research Applications

Solvent-Controlled Synthesis

A study highlighted the tunable hydrosulfonylation of cyclopropylidenepropenones with sodium sulfinates and acetic acid. This method allows for the selective production of β- or γ-addition products in good to excellent yields, demonstrating the chemical versatility of related cyclopropyl compounds in organic synthesis (Miao et al., 2016).

Synthesis of Constrained ACC Derivatives

Another significant contribution is the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives via a remarkable cyclopropanation process. This work opens new avenues for creating constrained analogs of ACC, highlighting the potential of cyclopropane-containing compounds in the development of novel bioactive molecules (Szakonyi et al., 2002).

Antibacterial and Antifungal Agents

Research into 2,4,5-trisubstituted-1H-imidazoles starting from aromatic acetic acids, including derivatives of the chemical , showed promising antibacterial and antifungal properties. This work underlines the chemical's relevance in the synthesis of compounds with potential therapeutic applications (Sawant et al., 2011).

Novel Synthesis Approaches

The development of new synthetic routes for cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones using lead (IV) acetate presents a novel approach to accessing structurally complex and valuable intermediates for further chemical transformations (Nongkhlaw et al., 2005).

Antioxidant and Xanthine Oxidase Inhibitory Studies

Transition metal complexes of a novel amino acid bearing Schiff base ligand showed significant antioxidant properties and xanthine oxidase inhibitory activities. Such studies indicate the potential for developing new antioxidant agents and therapeutic compounds for conditions associated with oxidative stress and xanthine oxidase activity (Ikram et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

2-(1-methylsulfonylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIJAEBUCVQQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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